molecular formula C10H10BrF3O B14054634 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene

Cat. No.: B14054634
M. Wt: 283.08 g/mol
InChI Key: OANJKVIMMVSLJP-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a difluoromethoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that already contains the difluoromethoxy and fluorine substituents.

    Bromopropylation: The introduction of the bromopropyl group is achieved through a nucleophilic substitution reaction. This involves reacting the benzene derivative with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the bromopropyl group.

    Oxidation and Reduction: These reactions can lead to the formation of alcohols, ketones, or other functionalized derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated organic compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene exerts its effects depends on the specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: It can modulate various biochemical pathways, including those related to signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-4-fluorobenzene: Lacks the difluoromethoxy group, leading to different chemical properties and reactivity.

    1-(3-Bromopropyl)-3-methoxy-4-fluorobenzene: Contains a methoxy group instead of a difluoromethoxy group, resulting in different electronic effects and reactivity.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene:

Uniqueness: 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene is unique due to the presence of both the difluoromethoxy and bromopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10BrF3O

Molecular Weight

283.08 g/mol

IUPAC Name

4-(3-bromopropyl)-2-(difluoromethoxy)-1-fluorobenzene

InChI

InChI=1S/C10H10BrF3O/c11-5-1-2-7-3-4-8(12)9(6-7)15-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

OANJKVIMMVSLJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)OC(F)F)F

Origin of Product

United States

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